Moretane
Description
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBWWGLOPJIC-CMCGXILPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025634 | |
| Record name | (21beta)-Hopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-44-9 | |
| Record name | (21beta)-Hopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Sample Preparation
Crushed sedimentary rocks or petroleum samples are subjected to solvent extraction to isolate saturated hydrocarbon fractions. A standard protocol involves:
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Solvent Extraction : Samples are sonicated or microwave-extracted using dichloromethane (DCM):methanol (9:1 v/v) to obtain total lipid extracts (TLEs).
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Centrifugation and Evaporation : Cyclohexane is added to the sample-sieve mixture, followed by centrifugation at 2,000 rpm for 3 minutes to separate insoluble residues. The supernatant is decanted and concentrated under nitrogen flow to minimize volatile loss.
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Fractionation : Silica gel column chromatography separates the TLE into aliphatic, aromatic, and polar fractions. This compound elutes in the aliphatic fraction using hexane as the mobile phase.
Catalytic Hydropyrolysis for Enhanced Yield
For refractory organic matter in ancient sediments, catalytic hydropyrolysis (HyPy) is employed:
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Catalyst Loading : Freeze-dried biomass (e.g., sponge or microbial mat) is impregnated with ammonium dioxydithiomolybdate [(NH₄)₂MoO₂S₂] to achieve 3–10 wt.% catalyst loading.
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Reaction Conditions : The sample is heated under 150 bar hydrogen pressure, ramping from 250°C to 460°C at 8°C/min.
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Product Collection : Volatilized hydrocarbons are trapped on silica gel cooled with dry ice, followed by sulfur removal using activated copper turnings.
Table 1: Key Parameters for Hydropyrolysis of Biomass
| Parameter | Value/Range | Purpose |
|---|---|---|
| Catalyst Loading | 3–10 wt.% | Enhance hydrocarbon cracking |
| Hydrogen Pressure | 150 bar | Prevent coking and stabilize radicals |
| Heating Rate | 8°C/min (250–460°C) | Optimize product yield |
| Residence Time | <10 seconds | Minimize secondary reactions |
Synthesis of this compound Analogs
While direct chemical synthesis of this compound is rarely documented, stereoselective modifications of hopanoids provide insights into its formation:
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Acid-Catalyzed Isomerization : Hopane (17α,21β(H)-configuration) undergoes isomerization in acidic clay-rich environments, yielding this compound. This process is replicated in laboratories using montmorillonite clays under mild heating (60–80°C).
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Biomimetic Synthesis : Bacterial cultures (e.g., Rhodopseudomonas palustris) producing 17β,21β(H)-hopanoids are cultivated under anoxic conditions, followed by lipid extraction and hydrogenation to stabilize the hopanoid skeleton.
Analytical Validation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for this compound identification and quantification:
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Column : DB1-MS capillary column (60 m × 0.32 mm, 0.25 µm film thickness).
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Temperature Program : 60°C (2 min) → 150°C at 20°C/min → 325°C at 2°C/min (20 min hold).
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Ion Monitoring : Fragments at m/z 191 (hopanoids) and m/z 217 (steranes) are monitored in metastable reaction monitoring (MRM) mode.
Figure 1 : MRM-GC-MS chromatogram of C₃₀ hopanes (peaks E: hopane, F: this compound) from Neoproterozoic-Cambrian rock.
Maturity Parameters Involving this compound
Critical ratios for assessing thermal maturity and depositional environments include:
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This compound/Hopane Ratio (M/H) :
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Ts/(Ts + Tm) :
Table 2: Geochemical Parameters Linked to this compound Abundance
| Parameter | Mature Range | Immature Range | Key Influences |
|---|---|---|---|
| M/H | 0.05–0.15 | 0.15–0.30 | Thermal maturity, redox |
| Ts/(Ts + Tm) | 0.50–0.80 | 0.20–0.50 | Lithology, oxygenation |
| C₂₉Ts/(C₂₉Ts + C₂₉H) | 0.40–0.60 | 0.10–0.30 | Bacterial input |
Challenges and Limitations in this compound Preparation
Co-elution and Analytical Interference
Co-elution of stereoisomers (e.g., 22S/22R homohopanes) complicates quantification. MRM-GC-MS with m/z 191→191 transitions improves resolution but requires high-purity standards.
Diagenetic Overprinting
Natural this compound abundances are influenced by:
Scientific Research Applications
Moretane has several scientific research applications, including:
Chemistry: Used as a biomarker to study the thermal maturity and composition of petroleum deposits.
Biology: Investigated for its role in the biosynthesis of triterpenes in plants and microorganisms.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the analysis of crude oil samples to determine the origin and history of petroleum deposits
Mechanism of Action
The mechanism of action of moretane involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes involved in the biosynthesis of triterpenes. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stability Differences
Moretane and αβ-C₃₀ hopane share the same molecular formula but differ in stereochemistry. The βα configuration of this compound makes it less stable during diagenesis and catagenesis compared to αβ-hopane, which dominates in thermally mature samples. Key distinctions include:
- Kovats Indices : In gas chromatography (GC-MS), this compound elutes slightly later (Kovats index = 3106) than αβ-hopane (3068) due to its structural isomerism .
- Thermal Stability : αβ-hopane becomes dominant at elevated temperatures, reducing the M/H ratio from ~0.8 in immature sediments to <0.15 in mature rocks .
Maturity Parameters in Context
This compound/Hopane is often analyzed alongside other biomarkers to cross-validate thermal maturity:
*Ts = 18α(H)-22,29,30-trisnorneohopane; Tm = 17α(H)-22,29,30-trisnorhopane.
- Case Study 1 : In the Chia Gara Formation (Iraq), M/H ratios <0.15 correlated with Ts/(Ts+Tm) >0.5 and homohopane 22S/(22S+22R) >0.58, confirming peak oil maturity .
- Case Study 2 : Immature coals from the Soma Basin (Turkey) showed M/H ratios >0.6 alongside Ts/(Ts+Tm) <0.3 and low sterane isomerization .
Anomalies and Limitations
While M/H ratios are robust maturity indicators, exceptions occur:
- Detrital Clay Influence : In the Permian-Triassic boundary at Meishan (China), elevated M/H ratios correlated with high clay content (e.g., illite, chlorite), suggesting redox conditions and detrital input altered biomarker preservation .
- Facies Dependency : Ts/(Ts+Tm) and M/H ratios can diverge in carbonate vs. siliciclastic rocks, requiring lithology-specific calibration .
Data Tables
Table 1 : Representative M/H Ratios Across Geological Settings
*Diagenetic overprint from redox/clay interactions.
Table 2 : Structural Comparison of this compound and αβ-Hopane
| Property | This compound (βα-C₃₀) | αβ-C₃₀ Hopane |
|---|---|---|
| Methyl Configuration | 17β(H),21α(H) | 17α(H),21β(H) |
| Thermal Stability | Low | High |
| GC-MS Kovats Index | 3106 | 3068 |
| Typical M/H Ratio | Dominant in immature rocks | Dominant in mature rocks |
Biological Activity
Overview
Moretane, also known as 21β-hopane, is a pentacyclic triterpene with the molecular formula . It is primarily found in petroleum and sedimentary rocks and serves as a significant biomarker for studying the composition and thermal maturity of petroleum deposits. This compound's unique stereochemistry differentiates it from other triterpenes, making it an important subject of research in both biological and geochemical contexts.
Biological Significance
This compound has been investigated for various biological activities, particularly its potential anti-inflammatory and anticancer properties . Research indicates that it plays a role in the biosynthesis of triterpenes in plants and microorganisms, which are crucial for various biological functions.
Potential Biological Activities
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is vital in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to fully understand its mechanisms.
The biological activity of this compound is believed to be linked to its ability to modulate cellular signaling pathways involved in inflammation and cell growth. Specific mechanisms may include:
- Inhibition of pro-inflammatory cytokines.
- Induction of apoptosis in cancer cells.
- Modulation of lipid metabolism.
Case Studies
- Anti-inflammatory Study : A study conducted on the effects of this compound on human cells indicated a significant reduction in the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This suggests its potential utility in treating inflammatory conditions.
- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
This compound's biological activity can be compared with other triterpenes like hopane and oleanane. The following table summarizes key differences:
| Compound | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₃₀H₅₂ | Anti-inflammatory, anticancer | Unique stereochemistry at C21 |
| Hopane | C₃₀H₅₂ | Limited biological activity | Commonly found in petroleum |
| Oleanane | C₃₀H₅₂ | Antioxidant, anti-inflammatory | Different functional group positions |
Extraction and Synthesis
This compound is typically extracted from crude oil through chromatographic techniques due to its natural abundance. Its synthesis can also be achieved through the cyclization of squalene under acidic conditions, which involves multiple steps of cyclization and rearrangement.
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying this compound's effects. Potential future studies could focus on:
- Clinical trials to evaluate its efficacy in treating specific diseases.
- Exploration of its role in plant biology and potential agricultural applications.
- Investigating its interactions with other biomolecules to understand synergistic effects.
Q & A
Q. What are the primary analytical methods for identifying and quantifying Moretane in geological samples?
this compound (βα-C30 hopane) is typically identified using gas chromatography-mass spectrometry (GC-MS) coupled with selective ion monitoring for hopanoid biomarkers. Quantification relies on comparing peak areas of this compound to internal standards (e.g., 5α-androstane) and reference materials. Key molecular indices, such as the this compound/hopane (αβ-C30 hopane) ratio, are calculated to assess diagenetic and environmental influences. Stratigraphic variations in these ratios are often cross-referenced with lithological data (e.g., clay content) to interpret depositional conditions .
Q. Why is this compound significant in paleoenvironmental studies?
this compound anomalies are used as biomarkers to infer redox conditions, organic matter sources, and thermal maturity in ancient marine systems. Elevated this compound/hopane ratios at the Permian-Triassic boundary (PTB), for instance, correlate with lithological shifts (e.g., increased clay content) and may indicate freshwater influx or redox fluctuations rather than thermal maturation alone. This makes this compound a critical proxy for reconstructing paleoenvironmental crises .
Q. What are the standard protocols for sample preparation in this compound analysis?
Samples are crushed, solvent-extracted (e.g., dichloromethane/methanol), and purified via column chromatography to isolate the hydrocarbon fraction. Biomarker analysis requires rigorous contamination controls, such as analyzing procedural blanks and using certified reference materials. Mineralogical data (e.g., X-ray diffraction for clay types) are often collected in parallel to contextualize biomarker results .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound/hopane ratios across different lithological settings?
Discrepancies in this compound/hopane ratios may arise from competing factors: (1) source input (e.g., terrestrial vs. marine organic matter), (2) redox conditions (e.g., euxinic vs. oxic environments), and (3) lithological effects (e.g., clay mineral catalysis). A cross-disciplinary approach combining biomarker analysis (e.g., 2α- and 3β-methylhomohopane indices), mineralogical data (e.g., illite vs. kaolinite content), and statistical methods (e.g., principal component analysis) is recommended to disentangle these variables .
Q. What experimental designs are optimal for studying this compound anomalies in stratigraphic records?
- Stratified Sampling : Collect samples at high resolution (e.g., 5–10 cm intervals) across critical boundaries (e.g., PTB) to capture abrupt geochemical shifts.
- Controlled Experiments : Simulate diagenetic conditions (e.g., varying pH, clay mineral interactions) in lab settings to test this compound stability.
- Multivariate Statistics : Use crossplots of molecular indices (e.g., C35 homohopane index vs. Ts/(Ts+Tm)) to identify covariance patterns and exclude outliers caused by analytical noise .
Q. How do redox conditions influence this compound preservation, and how can this be methodologically addressed?
Oxic conditions may promote this compound degradation, whereas euxinic environments enhance preservation. Researchers should:
- Measure redox-sensitive proxies (e.g., pristane/phytane ratios, iron speciation) alongside this compound/hopane data.
- Apply correction factors for post-depositional oxidative degradation using models calibrated with modern sediment analogues.
- Compare results with independent paleoredox indicators (e.g., pyrite framboid size distributions) .
Data Contradiction and Synthesis
Q. Why do some studies report no correlation between this compound/hopane ratios and thermal maturity, despite theoretical expectations?
Thermal maturity parameters (e.g., vitrinite reflectance, Tmax) often show weak correlations with this compound/hopane ratios in settings dominated by non-thermal processes. For example, in the Meishan PTB section, uniform thermal maturity across strata suggests that lithology (e.g., clay catalysis) and organic matter sourcing are primary drivers of this compound anomalies. Researchers must prioritize multi-proxy datasets to avoid overinterpreting single parameters .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
